

physical and chemical properties of 1-methyl-1H-pyrrole-2-acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Pyrrole-2-acetonitrile, 1-methyl-

Cat. No.: B1585394

[Get Quote](#)

An In-depth Technical Guide to 1-methyl-1H-pyrrole-2-acetonitrile

Authored by: A Senior Application Scientist Abstract

1-methyl-1H-pyrrole-2-acetonitrile is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating both an electron-rich N-methylpyrrole ring and a versatile nitrile functional group, makes it a valuable building block for the synthesis of complex, biologically active molecules.^[1] This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic routes, analytical characterization, and critical safety protocols. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical application and chemical rationale behind its use.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior in both reactive and biological systems. 1-methyl-1H-pyrrole-2-acetonitrile (CAS No. 24437-41-0) is characterized by a planar, five-membered aromatic pyrrole ring, N-substituted with a methyl group, and a cyanomethyl group at the C2 position.^{[2][3]} The electron-donating nature of the nitrogen atom

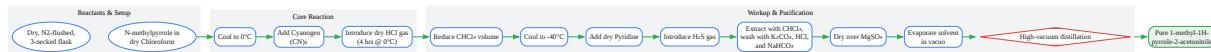
renders the pyrrole ring highly susceptible to electrophilic attack, while the nitrile group offers a gateway to diverse chemical transformations.[1]

Visualizing the Core Structure

To fully appreciate its reactive potential, a clear visualization of the molecule is paramount.

Caption: Chemical structure of 1-methyl-1H-pyrrole-2-acetonitrile.

A summary of its key physical and chemical identifiers is presented below for quick reference.


Property	Value	Source(s)
CAS Registry Number	24437-41-0	[2]
Molecular Formula	C ₇ H ₈ N ₂	[2][3]
Molecular Weight	120.15 g/mol	[2][3]
Melting Point	28-29 °C	[2]
Boiling Point	72-76 °C at 0.1 Torr	[2]
IUPAC Name	(1-Methyl-1H-pyrrol-2-yl)acetonitrile	[3]
Synonyms	1-Methylpyrrole-2-acetonitrile, 2-(1-Methyl-pyrrol-2-yl)acetonitrile	[2]

Synthesis and Mechanistic Considerations

The synthesis of 1-methyl-1H-pyrrole-2-acetonitrile primarily involves the functionalization of the N-methylpyrrole precursor. The electron-rich nature of the pyrrole ring dictates the strategy, favoring electrophilic substitution at the C2 position.[1] Several methods have been reported, with a common route involving the reaction of N-methylpyrrole with cyanogen and hydrogen chloride.[4] An alternative approach utilizes chlorosulfonyl isocyanate.[5]

Workflow for a Classical Synthetic Route

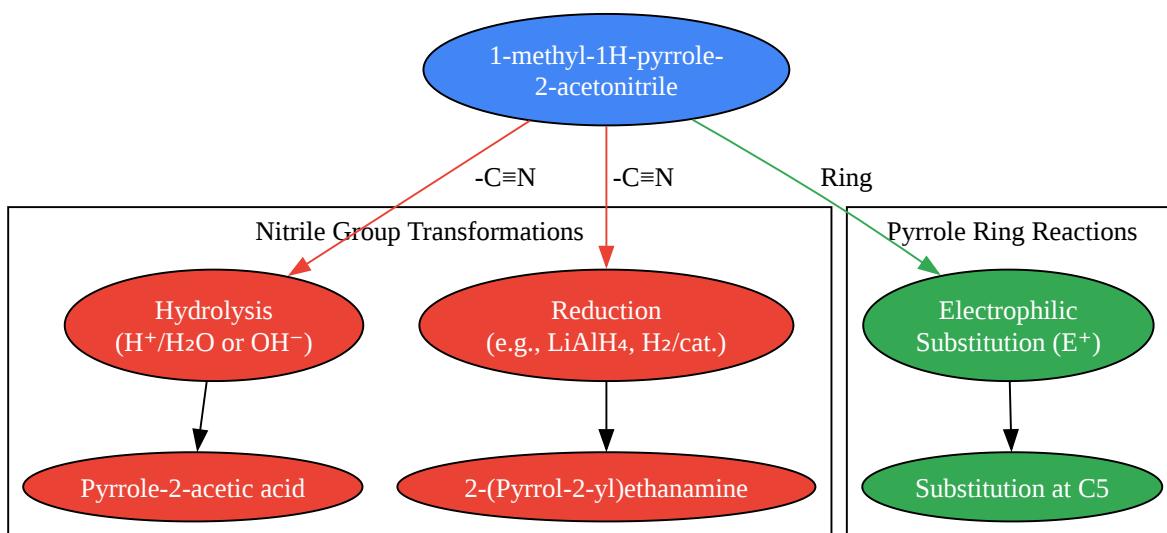
The following diagram outlines a well-documented synthetic protocol. Understanding this workflow is key to appreciating the practical challenges and critical control points in its production.

[Click to download full resolution via product page](#)

Caption: Step-wise workflow for the synthesis of 1-methyl-1H-pyrrole-2-acetonitrile.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.[4]


- **Reaction Setup:** Dissolve N-methylpyrrole (4 g, 0.049 mol) in 40 ml of dry, ethanol-free chloroform within a dry, 200 ml, 3-necked round-bottomed flask. The system must be flushed with a stream of dry nitrogen to ensure an inert atmosphere, which is critical for preventing side reactions with moisture-sensitive intermediates.
- **Initiation:** Cool the solution to 0°C using an ice bath. Add cyanogen (3.25 g, 0.063 mole) to the cooled solution.
- **Electrophilic Addition:** Introduce a slow, steady stream of dry hydrogen chloride gas into the stirred solution at 0°C. Maintain this for approximately 4 hours, or until TLC or GC analysis indicates complete consumption of the starting N-methylpyrrole.
- **Quenching and Workup:** Stop the HCl flow and evaporate half the chloroform volume under reduced pressure at room temperature. Subsequently, cool the concentrated mixture to -40°C.

- **Base Addition:** With rapid stirring, add 25 ml of dry pyridine dropwise. This neutralizes the excess acid and facilitates the subsequent steps. Evaporate the remaining chloroform and add an additional 25 ml of pyridine.
- **Intermediate Conversion:** Allow the reaction mixture to warm to room temperature and introduce a slow stream of hydrogen sulfide for 20 minutes.
- **Extraction:** Add 200 ml of chloroform and wash the organic solution sequentially with 35% aqueous potassium carbonate, 3N hydrochloric acid (back-washing the aqueous layer with chloroform), and finally with 5% aqueous sodium bicarbonate.
- **Isolation:** Dry the combined chloroform extracts over anhydrous magnesium sulfate (MgSO_4), filter, and evaporate the solvent in vacuo to yield a brown oil.
- **Purification:** Purify the crude oil by high-vacuum distillation to yield pure 1-methyl-1H-pyrrole-2-acetonitrile (boiling point 61°-65° C at 0.04 Torr).^[4]

Chemical Reactivity and Applications

The synthetic utility of 1-methyl-1H-pyrrole-2-acetonitrile stems from the distinct reactivity of its two key functional domains: the pyrrole ring and the nitrile group.

Reactivity Map

[Click to download full resolution via product page](#)

Caption: Key reactive sites and transformations of the title compound.

- **Nitrile Group Chemistry:** The nitrile moiety is a linchpin for synthetic diversification. It can be readily converted into other valuable functional groups, a cornerstone of its application in drug discovery.^[1]
 - **Hydrolysis:** Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-2-acetic acid. This introduces a handle for amide coupling reactions, a ubiquitous strategy in medicinal chemistry.
 - **Reduction:** The nitrile can be reduced to a primary amine, 2-(1-methyl-1H-pyrrol-2-yl)ethanamine. This transformation is critical as it provides a nucleophilic center for building larger molecular scaffolds.^[1]
- **Pyrrole Ring Chemistry:** As an electron-rich aromatic system, the N-methylpyrrole ring readily undergoes electrophilic aromatic substitution. The existing C2-substituent directs incoming electrophiles primarily to the C5 position, allowing for further controlled functionalization of the heterocyclic core.

- Applications in Drug Development: Pyrrole derivatives are prevalent scaffolds in numerous biologically significant molecules.[\[1\]](#) This specific compound serves as a key intermediate in synthesizing more complex molecules for the pharmaceutical and agrochemical sectors.[\[1\]](#) [\[6\]](#) Its structure is a component of various lead compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.

Analytical Characterization

Unambiguous identification and purity assessment are critical. Standard analytical techniques are used to characterize 1-methyl-1H-pyrrole-2-acetonitrile.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl group ($-\text{CH}_3$) will appear as a singlet. The methylene protons ($-\text{CH}_2-$) will also be a singlet. The three protons on the pyrrole ring will appear as distinct multiplets in the aromatic region, with chemical shifts influenced by their position relative to the nitrogen and the acetonitrile group.[\[7\]](#)[\[8\]](#)
 - ^{13}C NMR: The carbon NMR spectrum will show seven unique resonances corresponding to the seven carbon atoms in the molecule: the methyl carbon, the methylene carbon, the nitrile carbon, and the four distinct carbons of the pyrrole ring.[\[9\]](#)
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (120.15 g/mol).[\[2\]](#) High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition ($\text{C}_7\text{H}_8\text{N}_2$).
- Chromatography: HPLC methods, typically using reverse-phase columns with acetonitrile/water mobile phases, can be employed for purity analysis and separation from related impurities.[\[10\]](#)

Safety, Handling, and Storage

Proper handling of 1-methyl-1H-pyrrole-2-acetonitrile is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may be provider-specific, GHS classifications from databases and data from analogous structures (like substituted pyrroles and organic nitriles) provide a strong basis for hazard assessment.

- GHS Hazard Classification:
 - Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12]
 - Skin Irritation: Causes skin irritation.[11][12]
 - Eye Irritation: Causes serious eye irritation.[12]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash hands thoroughly after handling.[13]
- Storage:
 - Keep the container tightly closed in a dry and well-ventilated place.
 - Store away from incompatible materials such as strong oxidizing agents.

Conclusion

1-methyl-1H-pyrrole-2-acetonitrile is a strategically important molecule for chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a robust platform for the development of novel compounds, particularly in the realm of drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is fundamental for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrrole-2-acetonitrile, 1-methyl- | 24437-41-0 | Benchchem [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. prepchem.com [prepchem.com]
- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methylpyrrole(96-54-8) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1H-Pyrrole-2-acetonitrile, 1-methyl- | SIELC Technologies [sielc.com]
- 11. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(1H-pyrrol-2-yl)acetonitrile | C6H6N2 | CID 13067931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. unigel.com.br [unigel.com.br]
- To cite this document: BenchChem. [physical and chemical properties of 1-methyl-1H-pyrrole-2-acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585394#physical-and-chemical-properties-of-1-methyl-1h-pyrrole-2-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com